An In-depth Technical Guide to 4-methylsulfanylpyrimidin-5-amine: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 4-methylsulfanylpyrimidin-5-amine: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in natural products, such as nucleic acids, and its ability to engage in a variety of biological interactions have made it a "privileged scaffold" in drug discovery.[5] Among the vast landscape of pyrimidine derivatives, 4-methylsulfanylpyrimidin-5-amine stands out as a compound of interest due to its unique combination of functional groups: a nucleophilic amine at the 5-position and a modifiable methylsulfanyl group at the 4-position. This arrangement offers a versatile platform for the synthesis of a diverse array of more complex molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[6][7][8]
This technical guide provides a comprehensive overview of 4-methylsulfanylpyrimidin-5-amine, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a key building block in the development of novel therapeutics.
Chemical Identity and Structure
IUPAC Name: 4-(methylsulfanyl)pyrimidin-5-amine
Molecular Formula: C₅H₇N₃S
Molecular Weight: 141.19 g/mol
Canonical SMILES: CSN1C=NC=C(N)C1
InChI Key: InChI=1S/C5H7N3S/c1-9-5-3-6-4(7)2-8-5/h2-3H,1H3,(H2,7,8)
Structural Diagram:
Caption: 2D Chemical Structure of 4-methylsulfanylpyrimidin-5-amine.
Physicochemical Properties
Due to the limited availability of experimental data for 4-methylsulfanylpyrimidin-5-amine, the following properties are estimated based on data from structurally similar compounds and general principles of physical organic chemistry.[9][10][11]
| Property | Estimated Value | Rationale / Comparative Data |
| Melting Point (°C) | 130 - 150 | The melting point of the related compound (4-amino-2-(methylthio)pyrimidin-5-yl)methanol is 126-127°C.[12] The presence of an amino group suggests the potential for intermolecular hydrogen bonding, leading to a moderately high melting point for a molecule of this size. |
| Boiling Point (°C) | > 300 (decomposes) | Pyrimidine derivatives with similar molecular weights often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amino group can act as a hydrogen bond donor and acceptor, conferring some water solubility. The pyrimidine ring and methylsulfanyl group contribute to its solubility in organic solvents. |
| pKa (acidic) | ~16-18 (amine N-H) | The pKa of the N-H bond of the amino group is expected to be in the typical range for anilines. |
| pKa (basic) | ~3-4 (pyrimidine N) | The pyrimidine ring nitrogens are weakly basic. Their basicity is further reduced by the electron-withdrawing nature of the ring system.[10] |
Synthesis of 4-methylsulfanylpyrimidin-5-amine: A Plausible Synthetic Pathway
While a specific, documented synthesis for 4-methylsulfanylpyrimidin-5-amine is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common and effective method for constructing substituted pyrimidines is the Prinzbach-type synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[13]
A potential synthetic approach could start from a suitable 3-aminoacrylonitrile derivative, which can be cyclized with S-methylisothiourea.
Proposed Synthetic Protocol:
Step 1: Synthesis of a suitable 3-aminopropenal derivative.
This precursor can be synthesized through various methods, one of which involves the Vilsmeier-Haack reaction on a suitable starting material.
Step 2: Cyclization to form the pyrimidine ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aminopropenal derivative in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add an equimolar amount of S-methylisothiourea sulfate and a base, such as sodium ethoxide or potassium carbonate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-methylsulfanylpyrimidin-5-amine.
Synthesis Workflow Diagram:
Caption: A plausible workflow for the synthesis of 4-methylsulfanylpyrimidin-5-amine.
Reactivity and Chemical Behavior
The chemical reactivity of 4-methylsulfanylpyrimidin-5-amine is dictated by the interplay of its functional groups on the electron-deficient pyrimidine ring.[14]
-
5-Amino Group: The amino group at the 5-position is a key site for nucleophilic reactions. It can undergo acylation, alkylation, and arylation, allowing for the introduction of a wide variety of substituents. This functional handle is crucial for building molecular complexity and is often exploited in the synthesis of kinase inhibitors and other biologically active molecules.[5]
-
4-Methylsulfanyl Group: The methylsulfanyl group at the 4-position is a versatile functional group. It can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule.[7] Furthermore, the methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with other nucleophiles such as amines, alcohols, and thiols. This provides a powerful strategy for further derivatization of the pyrimidine core.
-
Pyrimidine Ring: The pyrimidine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[14] However, electrophilic substitution is generally difficult and occurs preferentially at the 5-position.
Reactivity Profile Diagram:
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. scialert.net [scialert.net]
- 11. scispace.com [scispace.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
